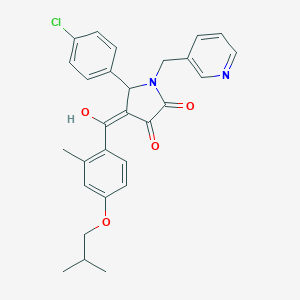
5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHIM-1, and it has been the subject of numerous research studies aimed at understanding its synthesis, mechanism of action, and potential applications.
作用機序
The mechanism of action of CHIM-1 is not fully understood, but several studies have suggested that it works by inhibiting the activity of certain enzymes involved in cancer cell proliferation. Specifically, CHIM-1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, CHIM-1 has also been shown to have other biochemical and physiological effects. For example, one study found that CHIM-1 exhibits potent anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. Additionally, CHIM-1 has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of CHIM-1 for lab experiments is its relatively simple synthesis method, which makes it readily available for researchers. Additionally, CHIM-1 has been shown to exhibit potent activity against various cancer cell lines, which makes it a promising candidate for further research. However, one limitation of CHIM-1 is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on CHIM-1. One potential area of research is the development of more potent analogs of CHIM-1 that exhibit even greater anticancer activity. Additionally, further research is needed to fully understand the mechanism of action of CHIM-1 and its potential applications in other fields, such as neurodegenerative diseases and inflammation. Finally, more research is needed to fully understand the potential toxicity of CHIM-1 and its implications for clinical use.
合成法
The synthesis of CHIM-1 involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-pyridinemethanol to form 4-(3-pyridinylmethyl)benzaldehyde. This intermediate product is then reacted with isobutyl magnesium chloride to form 4-(4-isobutoxy-2-methylbenzoyl)benzaldehyde. The final step involves the reaction of this intermediate product with 3-hydroxy-2-pyrrolidinone to form CHIM-1.
科学的研究の応用
CHIM-1 has been the subject of numerous research studies due to its potential applications in various fields. One of the most significant areas of research has been its potential use as an anticancer agent. Several studies have shown that CHIM-1 exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
特性
分子式 |
C28H27ClN2O4 |
|---|---|
分子量 |
491 g/mol |
IUPAC名 |
(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-[2-methyl-4-(2-methylpropoxy)phenyl]methanolate |
InChI |
InChI=1S/C28H27ClN2O4/c1-17(2)16-35-22-10-11-23(18(3)13-22)26(32)24-25(20-6-8-21(29)9-7-20)31(28(34)27(24)33)15-19-5-4-12-30-14-19/h4-14,17,25,32H,15-16H2,1-3H3/b26-24+ |
InChIキー |
YHQSIAAWSIIYIA-SHHOIMCASA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)Cl)/[O-] |
SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
正規SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-{2-(3,4-diethoxyphenyl)-1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B266756.png)
![(E)-(4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(3-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266758.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266760.png)





![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266781.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266786.png)